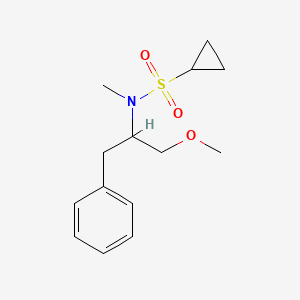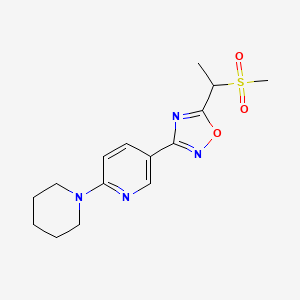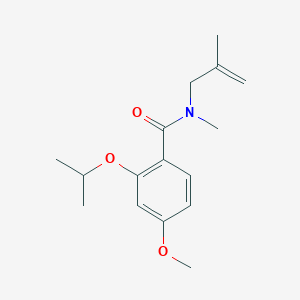
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide, also known as S-Methyl-PPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the inhibition of various enzymes and signaling pathways. N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. By inhibiting HDACs, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide induces apoptosis and inhibits cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress and reduces the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide in lab experiments include its high yield of up to 90% and its potential therapeutic applications in various scientific research fields. However, the limitations of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide include its high cost, limited availability, and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide. These include exploring its potential therapeutic applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of novel analogs of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide with improved efficacy and reduced toxicity. Furthermore, research could focus on the identification of biomarkers that can be used to predict the response of cancer cells to N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide treatment.
Métodos De Síntesis
The synthesis of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the reaction between N-methylcyclopropanesulfonyl chloride and N-(1-methoxy-3-phenylpropan-2-yl)amine in the presence of a base such as triethylamine. The reaction yields N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide as a white solid with a high yield of up to 90%.
Aplicaciones Científicas De Investigación
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been shown to protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(19(16,17)14-8-9-14)13(11-18-2)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXDLEPZSKWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)COC)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)

![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)